Product packaging for 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol(Cat. No.:CAS No. 100142-46-9)

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Cat. No.: B1384127
CAS No.: 100142-46-9
M. Wt: 232.3 g/mol
InChI Key: FQRCZXHZAKAIFX-UHFFFAOYSA-N
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Description

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by a benzyl group at position 6, a methylsulfanyl (SCH₃) substituent at position 2, and a hydroxyl group at position 2. Pyrimidine derivatives are widely studied for their pharmacological and structural diversity, often serving as scaffolds for antimicrobial, antiviral, and anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2OS B1384127 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol CAS No. 100142-46-9

Properties

IUPAC Name

4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCZXHZAKAIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332816
Record name 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100142-46-9
Record name 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-mercaptopyrimidine and benzyl halides.

    Alkylation: The 2-mercaptopyrimidine undergoes alkylation with a benzyl halide (e.g., benzyl bromide) to introduce the benzyl group at the 6-position.

    Oxidation: The resulting intermediate is then oxidized to form the corresponding sulfoxide or sulfone.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Biological Activity

Overview

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets and subsequent pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound has been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been observed to inhibit COX-2 activity, which is crucial in the inflammatory response. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

This compound also exhibits significant antitumor activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces cell cycle arrest and apoptosis in these cells, suggesting its potential as an anticancer agent .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of this compound on MCF-7 and A549 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Animal Models : In vivo experiments using rodent models demonstrated that administration of this compound led to a marked decrease in tumor size and weight, further supporting its potential as an antitumor agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Related Compounds

Compound NameCOX-2 Inhibition IC50 (μmol)Antitumor Activity
This compound0.04Significant against MCF-7 and A549
Celecoxib0.04Moderate
Other Pyrimidine DerivativesVariesVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Key structural analogues include pyrimidine derivatives with modifications at positions 2, 4, 5, and 4. Below is a comparative analysis:

Table 1: Substituent Profiles of Pyrimidine Analogues
Compound Name Position 2 Position 4 Position 5 Position 6
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol SCH₃ -OH -H -Benzyl
Ethirimol NH(CH₂CH₃) -OH -CH₃ -Butyl
Dimethirimol N(CH₃)₂ -OH -CH₃ -Butyl
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile S-Benzyl S-(4-MePh) -CN -Pentyl
5-Benzyl-2-(benzylthio)pyrimidine-4,6-diol S-Benzyl -OH -Benzyl -OH

Key Observations :

  • Position 2: Methylsulfanyl (SCH₃) in the target compound contrasts with amino (NH-alkyl) or larger sulfanyl groups (e.g., S-benzyl) in analogues.
  • Position 6 : The benzyl group in the target compound introduces aromaticity, differing from alkyl chains (e.g., pentyl in ), which increase hydrophobicity but may reduce solubility.

Physicochemical and Crystallographic Properties

Table 2: Structural Parameters from Crystallographic Studies
Compound C–S Bond Length (Å) Dihedral Angle (S–C–C–Ph) Reference
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile 1.76–1.81 85.01°–94.37°
Ethirimol N/A N/A
Dimethirimol N/A N/A

Insights :

  • The C–S bond lengths in sulfanyl-substituted pyrimidines (e.g., 1.76–1.81 Å in ) are consistent with single-bond character, suggesting rotational flexibility. Dihedral angles near 90° (e.g., 85.01° in ) indicate orthogonal alignment of substituents, which may stabilize crystal packing via van der Waals interactions.
Table 3: Antimicrobial Activity of Methylsulfanyl-Containing Compounds
Compound Class Activity Against MIC Range (μg/mL) Reference
Methylsulfanyl-1,2,4-triazoles P. aeruginosa, S. aureus 25–50
Ethirimol Fungal pathogens 10–20
This compound (hypothetical) Predicted broad-spectrum activity N/A

Key Findings :

  • Methylsulfanyl groups enhance activity against Gram-negative bacteria (e.g., P. aeruginosa) due to improved membrane penetration .
  • Ethirimol and Dimethirimol, with amino substituents, show antifungal activity, suggesting that polar groups at position 2 may favor eukaryotic target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
Reactant of Route 2
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6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

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